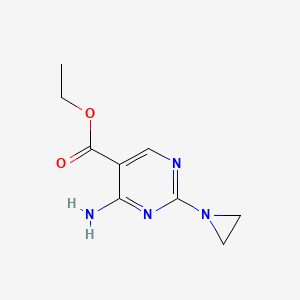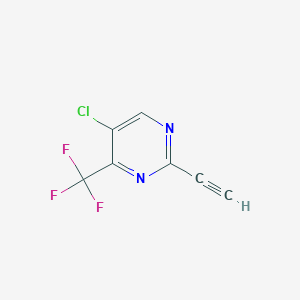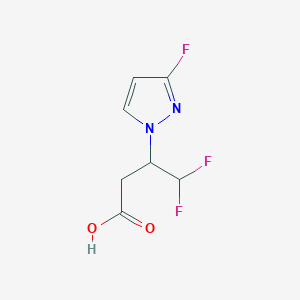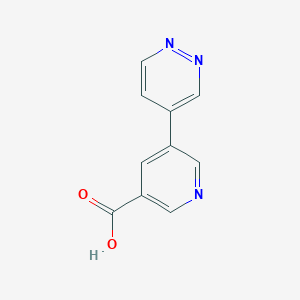![molecular formula C12H14N2O B11897417 5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897417.png)
5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two nonadjacent rings. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through various methods, including cycloaddition reactions. One common approach involves the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction is typically catalyzed by Lewis bases such as triethylamine or phosphines, which facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the synthesis of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the methyl group at the 5-position.
Spiro[indoline-3,3’-pyrrolidin]-2-thione: Contains a sulfur atom instead of an oxygen atom in the pyrrolidinone ring.
Spiro[indoline-3,3’-pyrrolidin]-2-amine: Features an amine group instead of a carbonyl group in the pyrrolidinone ring.
Uniqueness
The presence of the methyl group at the 5-position in 5-Methylspiro[indoline-3,3’-pyrrolidin]-2-one imparts unique steric and electronic properties to the molecule, influencing its reactivity and biological activity. This makes it distinct from other similar spirocyclic compounds .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-10-9(6-8)12(11(15)14-10)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
Clave InChI |
QCXNYXKDFAALTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C23CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)






